N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

Description

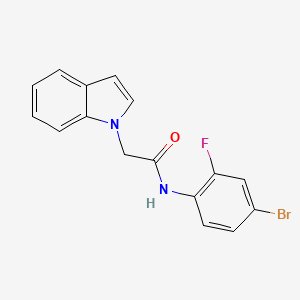

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a phenyl ring substituted with bromo (4-position) and fluoro (2-position) groups, linked via an acetamide bridge to a 1H-indole moiety.

Properties

Molecular Formula |

C16H12BrFN2O |

|---|---|

Molecular Weight |

347.18 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-indol-1-ylacetamide |

InChI |

InChI=1S/C16H12BrFN2O/c17-12-5-6-14(13(18)9-12)19-16(21)10-20-8-7-11-3-1-2-4-15(11)20/h1-9H,10H2,(H,19,21) |

InChI Key |

AUVKNFNGFQMDGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 1H-indole.

Acylation Reaction: The 4-bromo-2-fluoroaniline undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

Coupling Reaction: The intermediate is then coupled with 1H-indole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Br, F, Cl, NO$_2$) on the phenyl ring improve thermal stability (higher melting points, e.g., 10j at 192–194°C) and influence biological activity .

- Indole Modifications : Addition of 4-chlorobenzoyl and methoxy groups (e.g., 10j, 10k) reduces synthetic yields (6–8%) compared to simpler analogs like 16 (54.1% yield) .

- Synthetic Routes : Amide bond formation via coupling reactions (e.g., flurbiprofen-tryptamine coupling in ) is a common strategy for indole-acetamide synthesis .

Anticancer Activity:

- Compounds 10j–10m () exhibit Bcl-2/Mcl-1 dual inhibitory activity, critical for apoptosis induction in cancer cells. The naphthalen-1-yl substituent in 10k may enhance hydrophobic interactions with protein targets .

Antioxidant Activity:

- N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamides () demonstrate significant FRAP and DPPH radical scavenging activity. Halogens at para positions (e.g., 3j, 3a) improve activity, suggesting the target compound’s 4-bromo substituent may confer similar benefits .

Structural Insights:

- Crystal structures of N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () reveal dihedral angles (~60.5°) between aromatic rings, influencing molecular packing and hydrogen-bonding interactions . The target compound’s bromo-fluoro substitution may alter these angles, affecting solubility and bioavailability.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole moiety linked to a bromo- and fluoro-substituted phenyl group, suggests potential biological activities that merit investigation.

Structural Characteristics

The compound's structure can be broken down as follows:

- Indole Moiety : A bicyclic structure containing nitrogen, which is known for its diverse biological activities.

- Aryl-Acetamide Portion : The presence of bromine and fluorine atoms enhances its pharmacological properties by influencing electronic characteristics and molecular interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indole Core : Using Fischer indole synthesis.

- Acetylation : Reacting the indole with acetic anhydride.

- N-Acylation : Coupling the acetylated indole with 4-bromo-2-fluoroaniline using coupling agents like EDCI.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. The halogen substituents are known to enhance interaction with microbial targets, leading to increased efficacy against various pathogens .

Anticancer Effects

Indole derivatives have been studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt/mTOR .

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Wang et al. | Lung Cancer (A549) | Apoptosis induction | Significant reduction in tumor volume |

| Research Group X | Breast Cancer (MDAMB-231) | VEGF inhibition | Reduced angiogenesis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine release and inflammation in animal models .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Interacting with key enzymes involved in cancer and inflammation pathways.

- Receptor Modulation : Binding to specific receptors that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds, providing insights into the potential applications of this compound:

- Study on Sphingomyelinase Inhibition : This research demonstrated that structurally related compounds could inhibit neutral sphingomyelinase, suggesting a pathway for neuroprotective effects .

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide | Acetylated indole core | Enhanced solubility |

| N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)acetamide | Different substitution pattern | Potentially lower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.